Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester structure
90435-23-7 structure
商品名:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
CAS番号:90435-23-7
MF:C8H16O3
メガワット:160.210843086243
CID:788768
PubChem ID:545852

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 3-hydroxybutanoate
    • 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
    • Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
    • tert-Butyl 3-hydroxybutyrate
    • 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
    • t-butyl-3-hydroxybutanoate
    • AKOS032947514
    • 90435-23-7
    • BCP34077
    • 3-hydroxy-butyric acid tert-butyl ester
    • DTXSID50338002
    • PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • AT12506
    • SB44519
    • DA-01282
    • EN300-6482901
    • tert-Butyl 3-hydroxybutanoate #
    • CS-0372996
    • Z1509059098
    • 3-Hydroxybutyric acid, t-butyl ester
    • SCHEMBL1260631
    • インチ: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
    • InChIKey: PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 160.109944368g/mol
  • どういたいしつりょう: 160.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 46.5Ų

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6482901-0.5g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
0.5g
$218.0 2023-07-10
Enamine
EN300-6482901-1.0g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
1.0g
$314.0 2023-07-10
Enamine
EN300-6482901-2.5g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
2.5g
$614.0 2023-07-10
Enamine
EN300-6482901-0.25g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
0.25g
$116.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1443666-10g
tert-Butyl 3-hydroxybutanoate
90435-23-7 98%
10g
¥13052.00 2024-04-26
Enamine
EN300-6482901-0.1g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
0.1g
$83.0 2023-07-10
A2B Chem LLC
AH98855-5g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
5g
$991.00 2024-05-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS6823-250mg
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
250mg
¥1174.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS6823-1g
tert-butyl 3-hydroxybutanoate
90435-23-7 95%
1g
¥2354.0 2024-04-16
Aaron
AR00H58Z-1g
tert-Butyl 3-hydroxybutanoate
90435-23-7 98%
1g
$238.00 2025-02-13

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane ,  Sodium iodide Solvents: 1,2-Dimethoxyethane
リファレンス
A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction
Bonini, Carlo; Di Fabio, Romano, Tetrahedron Letters, 1988, 29(7), 819-22

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  1 d, 30 °C
リファレンス
Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium
Takemura, Tetsuo; Akiyama, Kaori; Umeno, Nobuaki; Tamai, Yukiko; Ohta, Hisataka; et al, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  5 - 50 atm, 50 °C → 100 °C
リファレンス
2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)
Sun, Xianfeng; Zhang, Xumu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ;  8 h, 20 bar, 70 °C
リファレンス
Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity
Li, Wanfang; Ma, Xin; Fan, Weizheng; Tao, Xiaoming; Li, Xiaoming; et al, Organic Letters, 2011, 13(15), 3876-3879

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol ,  Dichloromethane ;  1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  30 atm, 65 °C
リファレンス
Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters
Wan, Xiaobing; Sun, Yanhui; Luo, Yunfei; Li, Dao; Zhang, Zhaoguo, Journal of Organic Chemistry, 2005, 70(3), 1070-1072

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… ,  Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ;  20 h, 30 atm, 65 °C
リファレンス
Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters
Sun, Yanhui; Wan, Xiaobing; Guo, Minjie; Wang, Donghui; Dong, Xicheng; et al, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane ,  Ethyl acetate
リファレンス
Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media
Talukdar, Sanjay; Fang, Jim-Min, Journal of Organic Chemistry, 2001, 66(1), 330-333

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
リファレンス
4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties
Butora, Gabor; Morriello, Gregori J.; Kothandaraman, Shankaran; Guiadeen, Deodialsingh; Pasternak, Alexander; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium borohydride ;  0 °C → rt
リファレンス
Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters
Venkataraman, Sowmyalakshmi; Chadha, Anju, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc ,  N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol ,  Toluene ;  8 h, rt
リファレンス
[Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights
Bette, Virginie; Mortreux, Andre; Savoia, Diego; Carpentier, Jean-Francois, Advanced Synthesis & Catalysis, 2005, 347, 289-302

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ;  10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ,  Dichloromethane ;  24 h, 40 atm, 60 °C
リファレンス
Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters
Deng, Guo-Jun; Li, Guo-Rui; Zhu, Ling-Yun; Zhou, Hai-Feng; He, Yan-Mei; et al, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ;  1 h, 4.5 MPa, 80 °C; 80 °C → rt
リファレンス
Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters
Chen, Li; Ma, Meng-Lin; Peng, Zong-Hai; Chen, Hua, Youji Huaxue, 2008, 28(10), 1724-1728

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol
リファレンス
Asymmetric carbonyl reductions with microbial ketoreductases
Sorgedrager, Menno J.; van Rantwijk, Fred; Huisman, Gjalt W.; Sheldon, Roger A., Advanced Synthesis & Catalysis, 2008, 350, 2322-2328

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
リファレンス
(1R,2S)-N-Methylephedrine
Soai, Kenso, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
リファレンス
Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand
Lam, Kim Hung; Xu, Lijin; Feng, Lichun; Ruan, Jiwu; Fan, Qinghua; et al, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ;  20 h, 4 MPa, 60 °C
リファレンス
Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands
Peng, Zonghai; Ma, Menglin; Fu, Haiyan; Chen, Hua; Li, Xianjun, Cuihua Xuebao, 2010, 31(2), 191-194

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
リファレンス
Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand
Xu, Lijin; Lam, Kim Hung; Ruan, Jiwu; Fan, Qinghua; Chan, Albert S. C., ACS Symposium Series, 2007, 950, 224-234

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 関連文献

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Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
A935424
清らかである:99%
はかる:1g
価格 ($):253.0